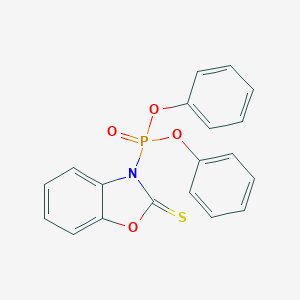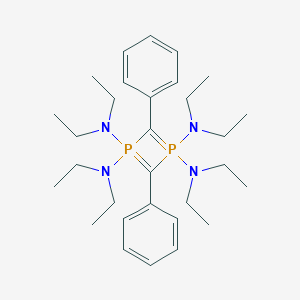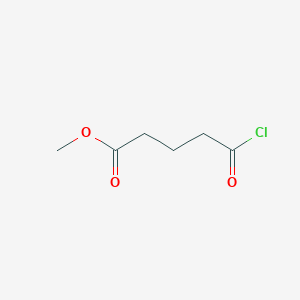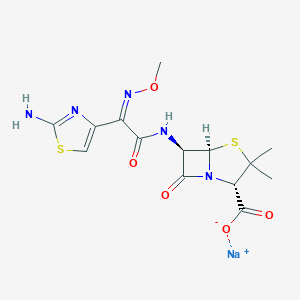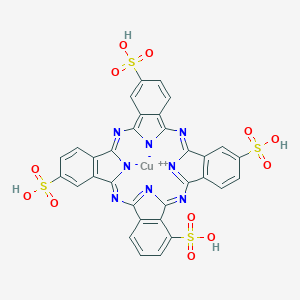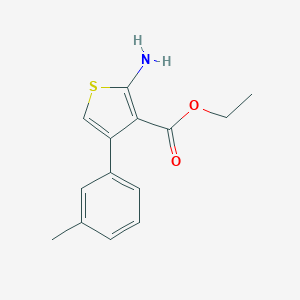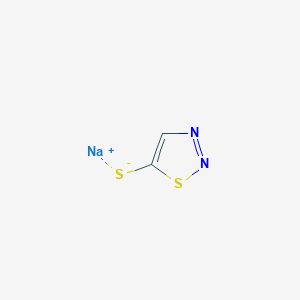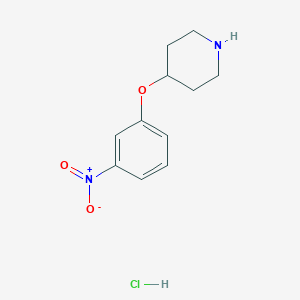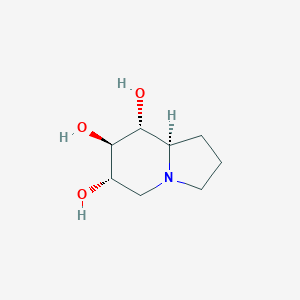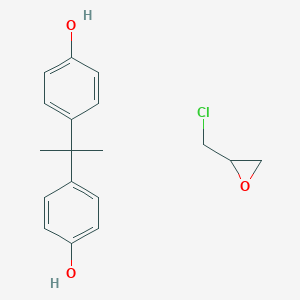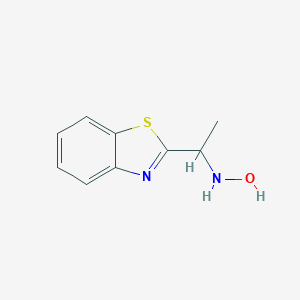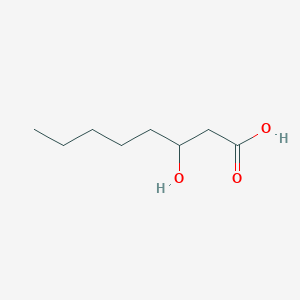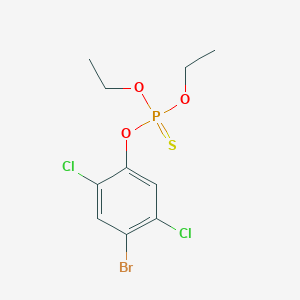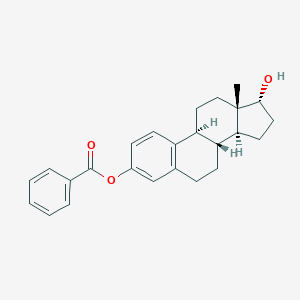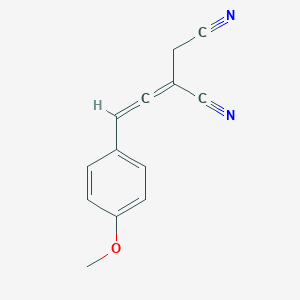
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-, also known as p-anisaldehyde cyanohydrin, is a cyanohydrin that is used in various scientific research applications. This compound is synthesized through a process that involves the reaction of p-anisaldehyde with hydrogen cyanide, followed by hydrolysis of the resulting nitrile.
Mecanismo De Acción
The mechanism of action of butanedinitrile is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various organic compounds. It is also believed to act as a Lewis acid, accepting electron pairs from other molecules.
Efectos Bioquímicos Y Fisiológicos
Butanedinitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of butanedinitrile is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable reagent in the laboratory. However, one limitation is its potential toxicity. Care should be taken when handling this compound, and proper safety measures should be followed.
Direcciones Futuras
There are various future directions for butanedinitrile research. One potential area of research is the development of new synthetic routes for the production of this compound. Another area of research is the investigation of its potential use as a chiral building block in the synthesis of chiral compounds. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of butanedinitrile.
Conclusion:
In conclusion, butanedinitrile is a valuable reagent in organic synthesis and has various scientific research applications. Its synthesis involves the reaction of Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de with hydrogen cyanide, followed by hydrolysis of the resulting nitrile. While its mechanism of action and biochemical and physiological effects are not fully understood, it is believed to act as a nucleophile and Lewis acid. Butanedinitrile has advantages and limitations for lab experiments, and there are various future directions for research in this area.
Métodos De Síntesis
The synthesis of butanedinitrile involves the reaction of Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de with hydrogen cyanide, followed by hydrolysis of the resulting nitrile. The reaction between Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de and hydrogen cyanide is a nucleophilic addition reaction that results in the formation of an intermediate cyanohydrin. The intermediate is then hydrolyzed to produce butanedinitrile.
Aplicaciones Científicas De Investigación
Butanedinitrile has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds, including β-lactams, α-amino acids, and other nitrogen-containing compounds. It is also used as a chiral building block in the synthesis of chiral compounds. Additionally, butanedinitrile is used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Propiedades
Número CAS |
125210-89-1 |
|---|---|
Nombre del producto |
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)- |
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
InChI |
InChI=1S/C13H10N2O/c1-16-13-6-4-11(5-7-13)2-3-12(10-15)8-9-14/h2,4-7H,8H2,1H3 |
Clave InChI |
KHASKWKGQQANHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C=C(CC#N)C#N |
SMILES canónico |
COC1=CC=C(C=C1)C=C=C(CC#N)C#N |
Sinónimos |
2,3-diisocyano-1-(4-methoxyphenyl)buta-1,3-diene 2,3-DMBD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



